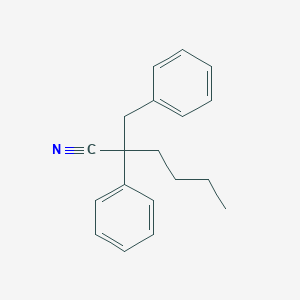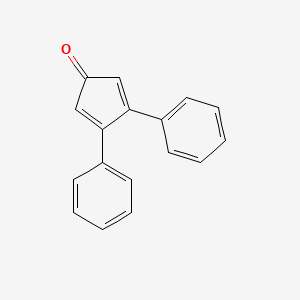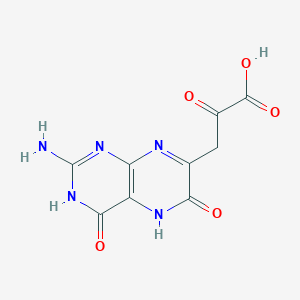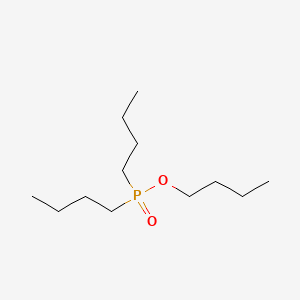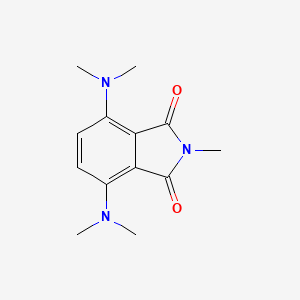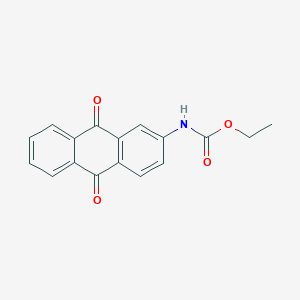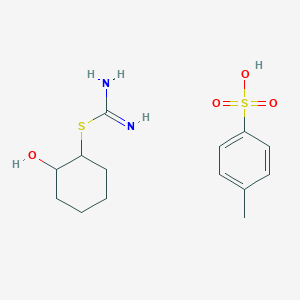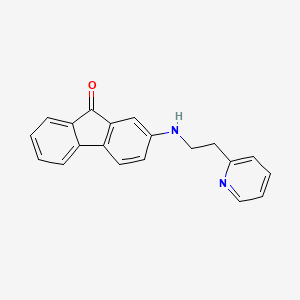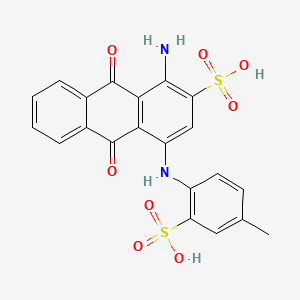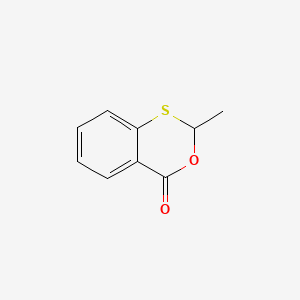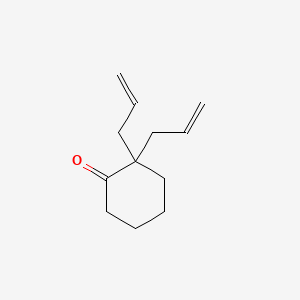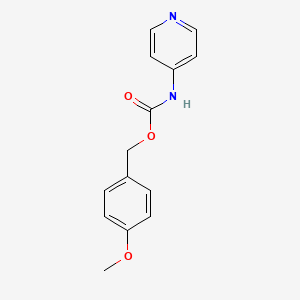
4-Pyridinecarbamic acid, p-methoxybenzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridinecarbamic acid, p-methoxybenzyl ester is a chemical compound with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol . This compound is known for its applications in organic synthesis, particularly as a protecting group for alcohols and other nucleophilic functional groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarbamic acid, p-methoxybenzyl ester typically involves the reaction of 4-pyridinecarbamic acid with p-methoxybenzyl chloride in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) . The reaction proceeds via a nucleophilic substitution mechanism, where the base deprotonates the carbamic acid, making it a stronger nucleophile that can attack the electrophilic carbon in the p-methoxybenzyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyridinecarbamic acid, p-methoxybenzyl ester undergoes several types of chemical reactions, including:
Oxidation: The p-methoxybenzyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-methoxybenzyl group can yield p-methoxybenzaldehyde or p-methoxybenzoic acid, while reduction of the ester group can produce the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
4-Pyridinecarbamic acid, p-methoxybenzyl ester has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and other nucleophilic functional groups in organic synthesis.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 4-Pyridinecarbamic acid, p-methoxybenzyl ester primarily involves its role as a protecting group. The p-methoxybenzyl group protects alcohols by forming less reactive ethers, which can be selectively deprotected under oxidative conditions . This selective deprotection is facilitated by the electron-donating methoxy group, which stabilizes intermediary radicals and oxonium ions during the deprotection process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl esters: Similar to p-methoxybenzyl esters but lack the methoxy group, making them less reactive under oxidative conditions.
Tetrahydropyranyl (THP) ethers: Used as protecting groups for alcohols but require different deprotection conditions.
Trimethylsilyl (TMS) ethers: Another class of protecting groups for alcohols, but they are more sensitive to acidic conditions.
Uniqueness
4-Pyridinecarbamic acid, p-methoxybenzyl ester is unique due to its ability to be selectively deprotected under mild oxidative conditions, thanks to the electron-donating methoxy group. This property makes it particularly useful in complex organic synthesis where selective deprotection is crucial .
Eigenschaften
CAS-Nummer |
4867-78-1 |
|---|---|
Molekularformel |
C14H14N2O3 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
(4-methoxyphenyl)methyl N-pyridin-4-ylcarbamate |
InChI |
InChI=1S/C14H14N2O3/c1-18-13-4-2-11(3-5-13)10-19-14(17)16-12-6-8-15-9-7-12/h2-9H,10H2,1H3,(H,15,16,17) |
InChI-Schlüssel |
WYSLOIGWNJRZDA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC(=O)NC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


